molecular formula C12H14N2O2S2 B1268987 2-(Benzothiazol-2-ylamino)-4-methylsulfanyl-butyric acid CAS No. 436810-97-8

2-(Benzothiazol-2-ylamino)-4-methylsulfanyl-butyric acid

Cat. No.: B1268987
CAS No.: 436810-97-8
M. Wt: 282.4 g/mol
InChI Key: WQBVDLYLCFPUNZ-UHFFFAOYSA-N
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Description

2-(Benzothiazol-2-ylamino)-4-methylsulfanyl-butyric acid is a compound that belongs to the class of benzothiazole derivatives. Benzothiazole is a heterocyclic compound containing a benzene ring fused to a thiazole ring. Compounds containing the benzothiazole moiety are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzothiazol-2-ylamino)-4-methylsulfanyl-butyric acid can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with a suitable aldehyde or ketone, followed by cyclization to form the benzothiazole ring . The reaction conditions typically involve the use of a base such as piperidine in a solvent like acetonitrile .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave irradiation and one-pot multicomponent reactions are used to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-(Benzothiazol-2-ylamino)-4-methylsulfanyl-butyric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Benzothiazol-2-ylamino)-4-methylsulfanyl-butyric acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Benzothiazol-2-ylamino)-4-methylsulfanyl-butyric acid involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in microbial growth or tumor cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzothiazol-2-ylamino)-4-methylsulfanyl-butyric acid is unique due to its specific structure, which combines the benzothiazole moiety with a butyric acid side chain.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylamino)-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S2/c1-17-7-6-9(11(15)16)14-12-13-8-4-2-3-5-10(8)18-12/h2-5,9H,6-7H2,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQBVDLYLCFPUNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC1=NC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10349533
Record name 2-(Benzothiazol-2-ylamino)-4-methylsulfanyl-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436810-97-8
Record name 2-(Benzothiazol-2-ylamino)-4-methylsulfanyl-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Benzothiazol-2-ylamino)-4-methylsulfanyl-butyric acid
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2-(Benzothiazol-2-ylamino)-4-methylsulfanyl-butyric acid
Reactant of Route 6
2-(Benzothiazol-2-ylamino)-4-methylsulfanyl-butyric acid

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